molecular formula C16H12N4O B2731778 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 931334-14-4

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2731778
CAS No.: 931334-14-4
M. Wt: 276.299
InChI Key: SQANAXUWBUVEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with m-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of the m-tolyl group, which imparts distinct biological activities. Its ability to inhibit histone acetyltransferase PCAF sets it apart from other similar compounds, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

2-(3-methylphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-18-15-12-7-2-3-8-13(12)17-16(21)20(15)19-14/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQANAXUWBUVEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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